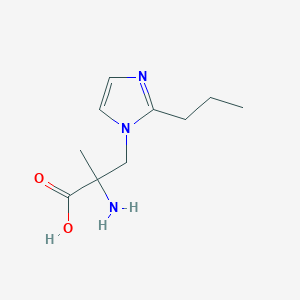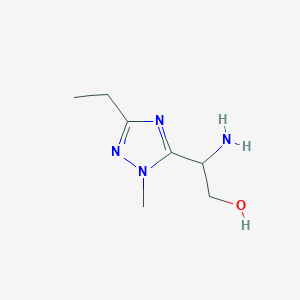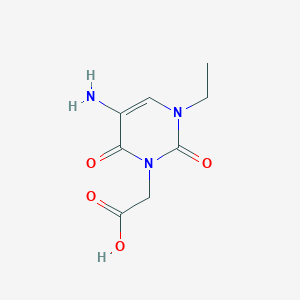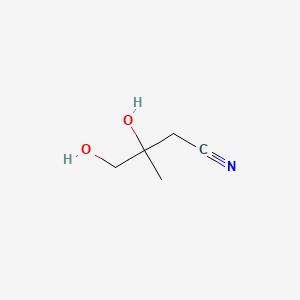
3-(2-(Pyrrolidin-1-yl)ethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(pyrrolidin-1-yl)ethyl]morpholine is a heterocyclic compound that features both a morpholine and a pyrrolidine ring. These rings are known for their significant roles in medicinal chemistry due to their unique structural properties and biological activities. The compound is of interest in various fields, including pharmaceuticals and organic synthesis.
Méthodes De Préparation
The synthesis of 3-[2-(pyrrolidin-1-yl)ethyl]morpholine typically involves the reaction of morpholine with 2-(pyrrolidin-1-yl)ethyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve continuous flow processes to enhance yield and purity.
Analyse Des Réactions Chimiques
3-[2-(pyrrolidin-1-yl)ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-[2-(pyrrolidin-1-yl)ethyl]morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a scaffold for the design of drugs targeting various diseases, including neurological disorders and infections.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 3-[2-(pyrrolidin-1-yl)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access.
Comparaison Avec Des Composés Similaires
3-[2-(pyrrolidin-1-yl)ethyl]morpholine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Morpholine derivatives: Compounds with the morpholine ring are known for their use in pharmaceuticals and as corrosion inhibitors.
The uniqueness of 3-[2-(pyrrolidin-1-yl)ethyl]morpholine lies in its combination of both morpholine and pyrrolidine rings, which provides a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
3-(2-pyrrolidin-1-ylethyl)morpholine |
InChI |
InChI=1S/C10H20N2O/c1-2-6-12(5-1)7-3-10-9-13-8-4-11-10/h10-11H,1-9H2 |
Clé InChI |
CPOLTXHNMVOUQL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCC2COCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13542716.png)
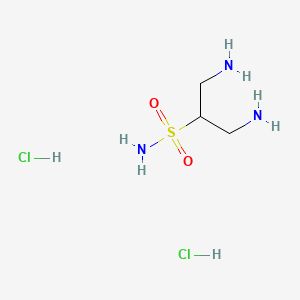
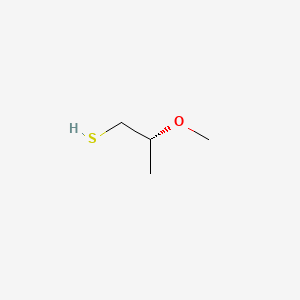
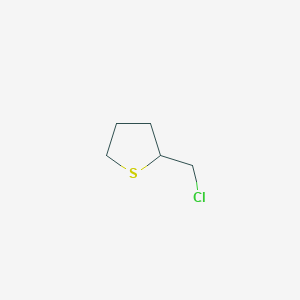

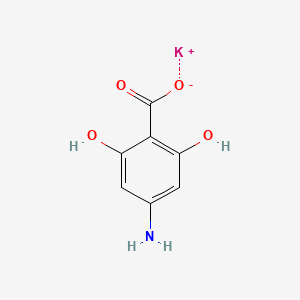
![{2-[(Dimethylamino)methyl]-4-methoxyphenyl}boronic acid hydrochloride](/img/structure/B13542780.png)
